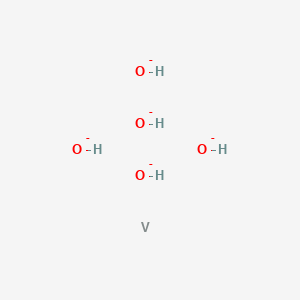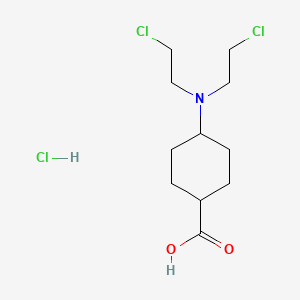
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane: is a compound with a fascinating structure. It belongs to the class of cycloalkanes , which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. In this case, the carbon atoms form a ring, resulting in a unique molecular arrangement .
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with a suitable precursor containing silicon, sulfur, and oxygen atoms. The exact synthetic route may vary, but it typically includes reactions like nucleophilic substitution, cyclization, and oxidation.
Reaction Conditions::Nucleophilic Substitution: Introducing the sulfur and phosphorus atoms can be achieved through nucleophilic substitution reactions. For example, reacting a suitable silicon-containing compound with a thiol (R-SH) or a phosphine (R-PH3) can lead to the desired product.
Cyclization: The cyclization step forms the six-membered ring. Conditions such as elevated temperature and the presence of a Lewis acid catalyst (e.g., BF3) are often employed.
Oxidation: To introduce the oxygen atom, oxidation reactions using reagents like hydrogen peroxide (H2O2) or peracids may be necessary.
Industrial Production:: While industrial-scale production methods for this specific compound might not be well-documented, research laboratories can synthesize it for scientific investigations.
化学反応の分析
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus atom with other functional groups.
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., peroxyacetic acid).
Substitution: Thiol (R-SH), phosphine (R-PH3).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to sulfoxides or sulfones, while substitution can yield various derivatives.
科学的研究の応用
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: Due to its silicon and sulfur content.
Biological Studies: Investigating its interactions with biomolecules.
作用機序
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular components, possibly affecting metabolic pathways or signaling cascades.
類似化合物との比較
While I don’t have specific information on similar compounds, it’s essential to explore related structures in the literature to highlight its uniqueness.
特性
CAS番号 |
104971-49-5 |
|---|---|
分子式 |
C4H12O2PSSi+ |
分子量 |
183.26 g/mol |
IUPAC名 |
methoxy-sulfanylidene-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C4H12O2PSSi/c1-5-7(8)6-9(2,3)4/h1-4H3/q+1 |
InChIキー |
LFJPINGDTBHYSA-UHFFFAOYSA-N |
正規SMILES |
CO[P+](=S)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


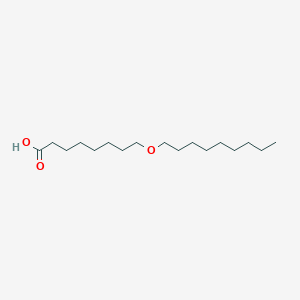
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
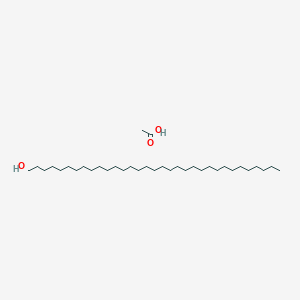
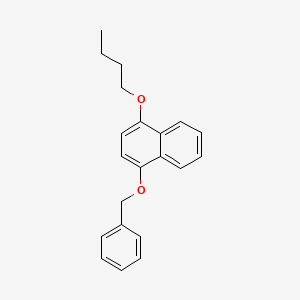
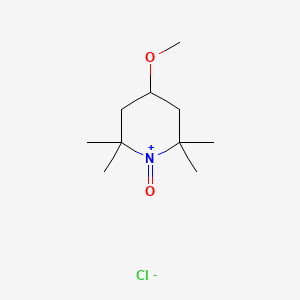
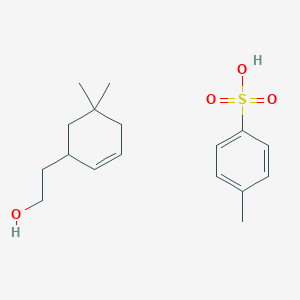
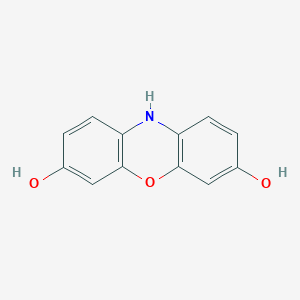

![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
